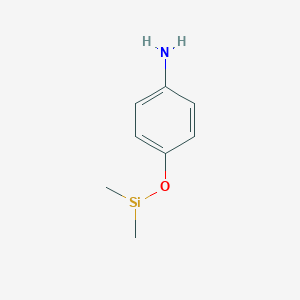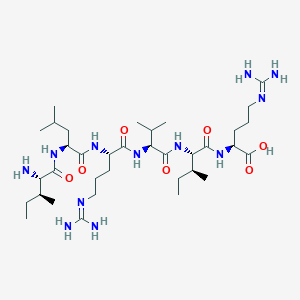
3-Bromo-4-(cyclopropylsulfamoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Brom-4-(Cyclopropylsulfamoyl)benzoesäure ist eine organische Verbindung, die zur Klasse der Benzoesäuren gehört. Diese Verbindung ist durch das Vorhandensein eines Bromatoms an der dritten Position und einer Cyclopropylsulfamoylgruppe an der vierten Position am Benzoesäurering gekennzeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Brom-4-(Cyclopropylsulfamoyl)benzoesäure umfasst in der Regel mehrere Schritte, ausgehend von kommerziell erhältlichen Vorläufern. Ein üblicher Syntheseweg beinhaltet die Bromierung von 4-(Cyclopropylsulfamoyl)benzoesäure mit Brom oder einem Bromierungsmittel unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Chloroform durchgeführt, und die Temperatur wird niedrig gehalten, um Nebenreaktionen zu vermeiden.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von 3-Brom-4-(Cyclopropylsulfamoyl)benzoesäure großtechnische Bromierungsreaktionen unter Verwendung automatisierter Reaktoren umfassen. Die Prozessparameter wie Temperatur, Druck und Reaktionszeit werden optimiert, um hohe Ausbeuten und Reinheit zu erreichen. Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Brom-4-(Cyclopropylsulfamoyl)benzoesäure kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann in Substitutionsreaktionen durch andere Nukleophile ersetzt werden.
Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden.
Reduktionsreaktionen: Die Verbindung kann reduziert werden, um verschiedene reduzierte Formen zu bilden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien umfassen Nukleophile wie Amine, Thiole und Alkoxide. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt.
Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid werden unter sauren oder basischen Bedingungen verwendet.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden unter wasserfreien Bedingungen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Benzoesäuren ergeben, während Oxidations- und Reduktionsreaktionen verschiedene Oxidations- oder Reduktionsprodukte ergeben können.
Wissenschaftliche Forschungsanwendungen
3-Brom-4-(Cyclopropylsulfamoyl)benzoesäure hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Es wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle oder Antikrebsaktivitäten.
Medizin: Es wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Brom-4-(Cyclopropylsulfamoyl)benzoesäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Das Bromatom und die Cyclopropylsulfamoylgruppe spielen eine entscheidende Rolle für seine Reaktivität und Bindungsaffinität. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen oder aktivieren, was zu den beobachteten biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(cyclopropylsulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropylsulfamoyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Brom-4-Hydroxybenzoesäure
- 4-Brom-3-(Chlorsulfonyl)benzoesäure
- 3-Brom-5-Hydroxybenzoesäure
Einzigartigkeit
3-Brom-4-(Cyclopropylsulfamoyl)benzoesäure ist einzigartig aufgrund des Vorhandenseins der Cyclopropylsulfamoylgruppe, die im Vergleich zu anderen ähnlichen Verbindungen besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen.
Eigenschaften
CAS-Nummer |
651058-87-6 |
|---|---|
Molekularformel |
C10H10BrNO4S |
Molekulargewicht |
320.16 g/mol |
IUPAC-Name |
3-bromo-4-(cyclopropylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C10H10BrNO4S/c11-8-5-6(10(13)14)1-4-9(8)17(15,16)12-7-2-3-7/h1,4-5,7,12H,2-3H2,(H,13,14) |
InChI-Schlüssel |
QOFUMVGKKMXZJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C=C2)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)

![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)
![2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12592134.png)

![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)







![5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate](/img/structure/B12592192.png)
